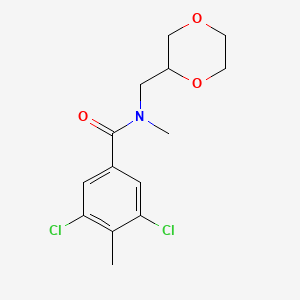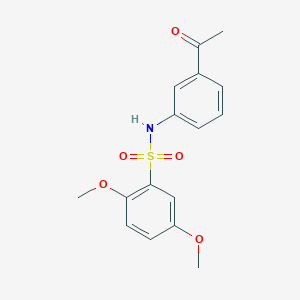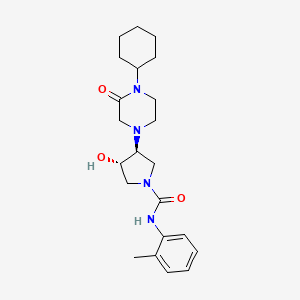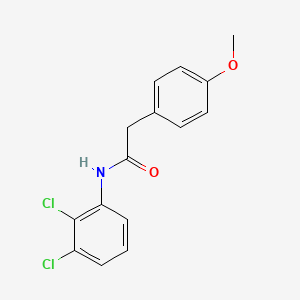![molecular formula C17H17N3OS B5652045 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5652045.png)
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine, also known as the compound MTZM, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTZM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
MTZM exerts its antitumor activity by inhibiting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of tubulin, a protein involved in cell division. It binds to N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine colchicine-binding site on tubulin, preventing N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine formation of microtubules and disrupting N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine normal cell division process. MTZM also inhibits N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine activity of topoisomerase II, an enzyme involved in DNA replication and repair, furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer contributing to its antitumor activity.
Biochemical and Physiological Effects
MTZM has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MTZM has also been shown to inhibit angiogenesis, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MTZM has been found to have a low toxicity profile, making it a promising candidate for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs.
实验室实验的优点和局限性
MTZM has several advantages for lab experiments. It is easy to synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesize and has a relatively low cost, making it accessible to researchers. MTZM has also been found to have a high degree of selectivity for cancer cells, minimizing its effects on normal cells. However, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere are also limitations to using MTZM in lab experiments. Its mechanism of action is not fully understood, and furN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer research is needed to elucidate its effects on normal cells. MTZM has also been found to exhibit some degree of toxicity at higher concentrations, which may limit its N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic potential.
未来方向
There are several future directions for research on MTZM. One area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new drugs based on MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine use of MTZM as a scaffold for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine development of new compounds with improved selectivity and efficacy. AnoN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer area of interest is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine investigation of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine molecular mechanisms underlying N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine antitumor activity of MTZM. Researchers are exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine role of various signaling pathways in mediating N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine effects of MTZM on cancer cells. Finally, N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminere is interest in exploring N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine potential of MTZM as a N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic agent for oN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminer diseases, such as fungal and bacterial infections.
合成方法
MTZM can be synN-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminesized through a multistep process involving N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide, followed by cyclization to form N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine thiazole ring. The resulting compound is N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminen reacted with 2-chloro-5-methylpyridine to obtain MTZM.
科学研究应用
MTZM has been extensively studied for its potential N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinaminerapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. MTZM has been found to be effective against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine growth of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
属性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-4-7-16(18-9-11)20-17-19-14(10-22-17)13-5-6-15(21-3)12(2)8-13/h4-10H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJBRCYLTWOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide](/img/structure/B5651974.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)

![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5652030.png)

![N,N-dimethyl-3-[(2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5652050.png)
![ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)